molecular formula C13H13ClN4O3S B5659730 Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate CAS No. 5573-64-8

Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate

Cat. No.: B5659730
CAS No.: 5573-64-8
M. Wt: 340.79 g/mol
InChI Key: QHOFTAZVHRFADI-UHFFFAOYSA-N
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Description

Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate typically involves the following steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid with ethanol to form ethyl 4-chlorobenzoate.

    Hydrazination: The ethyl 4-chlorobenzoate is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The 4-chlorobenzohydrazide undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring.

    Acetylation: Finally, the thiadiazole derivative is acetylated with ethyl bromoacetate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to other thiadiazole derivatives.

Properties

IUPAC Name

ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-2-21-11(19)7-10-17-18-13(22-10)16-12(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOFTAZVHRFADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353435
Record name ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5573-64-8
Record name ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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